Disperse Red 59
Description
Significance of Disperse Red Dyes in Environmental and Textile Science Research
Disperse dyes are a major class of synthetic colorants with low water solubility, designed primarily for dyeing hydrophobic fibers like polyester, nylon, and cellulose (B213188) acetate. pnrsolution.org In textile science, research on disperse dyes, including those in the red spectrum, is driven by the need to achieve high-quality coloration with excellent fastness properties, such as resistance to washing and light. aatcc.orgsci-hub.ru The molecular structure of these dyes allows them to diffuse into the fiber matrix under high temperature and pressure, forming a stable solid solution within the fiber. tkechemical.com Academic investigations focus on optimizing dyeing processes, enhancing dye uptake, and developing new dye structures with improved performance and sustainability profiles. aatcc.orgnih.gov
From an environmental perspective, the significance of disperse dyes stems from their potential impact on ecosystems. Due to incomplete exhaustion during the dyeing process, a portion of the dye is released into wastewater streams. pnrsolution.org The complex aromatic structure of many disperse dyes makes them resistant to degradation under natural conditions. pnrsolution.org This persistence, combined with the potential for some dyes and their breakdown products (such as toxic aromatic amines) to be harmful to aquatic life, has made them a subject of extensive environmental research. pnrsolution.orgijcce.ac.ir Consequently, a substantial body of scientific work is dedicated to developing effective methods for removing these dyes from textile effluents, including techniques like adsorption, coagulation, electrocoagulation, and advanced oxidation processes. ijcce.ac.irnih.govresearchgate.net
Overview of Key Research Domains Pertaining to Disperse Red 59
While extensive academic literature specifically detailing the compound this compound is limited, its classification as an anthraquinone (B42736) disperse dye places it within established domains of scientific investigation. Research in these areas typically addresses the dye's chemical properties, application in textiles, and environmental footprint.
Key research domains relevant to this compound include:
Chemical Synthesis and Characterization: The manufacturing process for this compound involves the halogenation and hydrolysis of 1-Aminoanthracene-9,10-dione, followed by condensation with a glycol single ethyl ether. worlddyevariety.com Research in this area focuses on refining synthesis routes for efficiency and purity. Characterization involves analytical techniques to confirm the dye's structure and properties.
Textile Dyeing Performance: As a disperse dye, its primary application is the dyeing of synthetic textiles. Research in this domain would investigate its performance on fibers like polyester, focusing on properties such as color fastness to light, washing, and perspiration. worlddyevariety.com Studies often aim to optimize dyeing conditions (e.g., temperature, pH, time) to maximize dye fixation and achieve desired shades. tkechemical.com
Environmental Fate and Wastewater Treatment: The environmental impact of disperse dyes is a critical area of study. Research pertaining to this compound would involve assessing its persistence in aquatic environments and its potential ecotoxicity. A significant focus of this research domain is the development of effective wastewater treatment technologies to remove the dye from industrial effluents before discharge. pnrsolution.orgresearchgate.netnih.gov Although studies often group disperse dyes, the principles of removal via methods like adsorption or chemical degradation are applicable to individual compounds like this compound.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 17869-10-2 |
| Molecular Structure | Anthraquinone |
| Molecular Formula | C₁₈H₁₇NO₅ |
| Molecular Weight | 327.33 g/mol |
| Application | Dyeing of polyester and other synthetic fibers |
Data sourced from World Dye Variety. worlddyevariety.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-6-7-23-12-8-11(19)13-14(15(12)18)17(21)10-5-3-2-4-9(10)16(13)20/h2-5,8,19H,6-7,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCMHLZPRDGHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066272 | |
| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-methoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17869-10-2 | |
| Record name | 1-Amino-4-hydroxy-2-(2-methoxyethoxy)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17869-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Red 59 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse Red 59 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-methoxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-methoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE RED 59 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJB515PJ62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Structural Modifications of Disperse Red Dyes
Functionalization and Derivatization Strategies of Disperse Red Chromophores
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu A common method for synthesizing polyimides is the two-step polycondensation reaction between a dianhydride and a diamine. vt.edudakenchem.com This process first forms a soluble poly(amic acid) precursor, which is then cyclized into the final polyimide through thermal or chemical treatment. vt.edu
Incorporating chromophores, such as anthraquinone (B42736) derivatives, into the polyimide structure can create advanced materials with combined properties, such as coloration, thermal stability, and potentially other functional characteristics like electrical insulation. acs.orgacs.org One strategy to achieve this is to use a diamine that contains the anthraquinone chromophore as one of the monomers in the polycondensation reaction. researchgate.net
For example, a diaminoanthraquinone derivative can be copolymerized with a standard aromatic dianhydride (like pyromellitic dianhydride, PMDA) and another diamine. acs.orgresearchgate.net By controlling the molar ratio of the chromophoric diamine, the color intensity and other properties of the resulting polyimide film can be tuned. acs.org This approach has been used to create intrinsically black polyimide films by incorporating a highly conjugated anthraquinone-based diamine, which absorbs light across the visible spectrum. acs.orgacs.org While specific research on functionalizing polyimides with Disperse Red 59 is not widely documented, the principle of using a bifunctional anthraquinone derivative in polyimide synthesis is well-established. researchgate.netresearchgate.net This method allows for the covalent bonding of the dye's chromophore into the polymer backbone, leading to materials with high color permanence and stability.
Research Findings on Anthraquinone-Functionalized Polyimides
| Monomer 1 (Diamine) | Monomer 2 (Dianhydride) | Resulting Polymer | Key Finding |
| 2,6-diaminoanthraquinone | Pyromellitic dianhydride (PMDA) or Naphthalene tetracarboxylic dianhydride (NTCDA) | Poly(anthraquinonyl imide) | Resulted in a redox-active polymer with a highly reversible capacity, suitable for battery cathodes. researchgate.net |
| 2,4,5,7-tetraamino-1,8-dihydroxyanthracene-9,10-dione (4NADA) | Pyromellitic dianhydride (PMDA) and 4,4′-diaminodiphenyl ether (ODA) | Intrinsically Black Polyimide | A low loading (4%) of the anthraquinone diamine was sufficient to create a black polyimide film while retaining the base polymer's thermal and insulating properties. acs.orgacs.org |
Development and Characterization of Disperse Red 60 Analogs
Disperse Red 60, chemically known as 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a prominent member of the anthraquinone class of dyes. wikipedia.org Research into its analogs often involves modifications to the anthraquinone core to fine-tune properties such as color, lightfastness, and affinity for synthetic fibers like polyester. The development of these analogs is driven by the need for dyes with improved performance characteristics.
Analogs such as Disperse Red 73 and Disperse Red 78 are examples of such structural modifications. Comparative studies on the ecotoxicity of Disperse Red 60 and its analogs have provided insights into the structure-toxicity relationships of these dyes. For instance, research on the effects of these three disperse dyes on the early life stages of zebrafish showed that all compounds induce biochemical alterations, highlighting the environmental impact of even minor structural changes.
The synthesis of Disperse Red 60 itself involves the condensation of 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione with phenol in an alkaline medium. worlddyevariety.com The development of analogs would typically involve substituting phenol with other aromatic alcohols or introducing different substituents onto the anthraquinone skeleton.
Table 1: Properties of Disperse Red 60 and its Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure Class |
|---|---|---|---|---|
| Disperse Red 60 | 17418-58-5 | C₂₀H₁₃NO₄ | 331.32 | Anthraquinone |
| Disperse Red 73 | 2872-48-2 | C₁₈H₁₉N₃O₄ | 341.36 | Anthraquinone |
Note: Data sourced from publicly available chemical databases.
Advanced Spectroscopic Characterization Techniques for Dye Structure Elucidation
The precise structural elucidation of newly synthesized dyes, including analogs of Disperse Red 60, is critical for understanding their properties and performance. A suite of advanced spectroscopic techniques is employed for this purpose, each providing unique information about the molecule's architecture. jchps.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a dye molecule. ajol.info For instance, ¹H NMR spectroscopy is used to confirm the structures of newly synthesized azo disperse dyes by analyzing the chemical shifts and coupling patterns of protons. kci.go.krnih.govmdpi.com This technique provides detailed information about the environment of specific atoms, allowing for the unambiguous identification of the compound's structure. jchps.com
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of a dye and can provide information about its elemental composition and structure through fragmentation patterns. nih.govmdpi.com It is a crucial technique for confirming that the desired molecule has been synthesized. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is utilized to identify the functional groups present in a dye molecule. ajol.inforesearchgate.net By detecting the vibrational frequencies of different bonds (e.g., C=O, N-H, C-N, -N=N-), FT-IR helps to confirm the presence of key structural motifs, such as the anthraquinone core or the azo linkage. researchgate.net It is a valuable, non-destructive technique for the qualitative characterization of dyes. researchgate.net
UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the dye molecule and is responsible for its color. The wavelength of maximum absorption (λmax) is a key characteristic of a dye. kci.go.kr For example, synthesized red disperse dyes derived from diaminopyridines show wavelengths of maximum absorption in the range of 517–528 nm. kci.go.kr UV-Vis spectroscopy can also be used to study the effects of different solvents on a dye's color, a phenomenon known as solvatochromism. sapub.org
| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax), electronic properties. | Determines the color characteristics of the dye and studies solvatochromic effects. kci.go.krresearchgate.net |
The combined application of these techniques allows for a comprehensive characterization of disperse dyes, ensuring that their structure is well-defined and correlated with their dyeing properties. nih.gov
Advanced Degradation and Remediation Technologies for Disperse Red 59 in Aqueous Systems
Biological Degradation Mechanisms and Bioremediation Approaches for Disperse Red Dyes
The biological degradation of disperse dyes, such as Disperse Red 59, offers an environmentally compatible and cost-effective alternative to conventional physicochemical treatment methods. This approach utilizes the metabolic capabilities of various microorganisms, including fungi and bacteria, to break down the complex and often recalcitrant structures of these dyes into simpler, less toxic compounds. The efficacy of bioremediation is largely dependent on the specific microorganisms employed, the enzymatic systems they produce, and the optimization of environmental conditions that favor their growth and degradative activities.
Fungi, particularly brown-rot and white-rot fungi, are renowned for their robust enzymatic systems capable of degrading a wide array of persistent organic pollutants, including synthetic dyes. Their ability to secrete extracellular enzymes allows for the breakdown of complex molecules in the surrounding environment.
The brown-rot fungus Coniophora puteana IBL-01 has demonstrated its potential in the decolorization of disperse dyes. In a study, this fungus, isolated from Ficus carica, was able to decolorize Disperse Red S3B (a synonym for this compound) by 59% within seven days of incubation. researchgate.netcabidigitallibrary.org This degradation is attributed to the fungus's efficient, non-specific lignolytic enzyme system. researchgate.netcabidigitallibrary.org
The degradation process is influenced by the availability of nutrients. The addition of readily available carbon and nitrogen sources can enhance the decolorization efficiency. For instance, an increase of 17% in the decolorization of Disperse Red S3B was observed with the supplementation of such nutrients. researchgate.netcabidigitallibrary.org
White-rot fungi are among the most extensively studied microorganisms for dye degradation due to their powerful lignin-modifying enzymes. Pleurotus ostreatus has been shown to effectively decolorize various dyes, a process often attributed to its production of enzymes like laccase. scialert.net While specific data on this compound is limited, the broad substrate specificity of its enzymes suggests potential for its degradation.
Similarly, Ganoderma lucidum is another white-rot fungus recognized for its dye decolorizing capabilities, primarily through the secretion of laccase. jetir.org Studies have shown its effectiveness against a range of textile dyes, and a mixed culture of Ganoderma lucidum and Coriolus versicolor has demonstrated significant removal efficiency for various disperse dyes. researchgate.net This suggests that Ganoderma lucidum could be a promising candidate for the bioremediation of effluents containing this compound.
The primary mechanism behind fungal decolorization of dyes is the action of extracellular lignolytic enzymes, including laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). researchgate.netcabidigitallibrary.org These enzymes are highly non-specific and can oxidize a wide range of aromatic compounds, including the chromophores responsible for the color of dyes.
Laccase: This copper-containing oxidase is a key enzyme in the degradation of various dyes. It oxidizes phenolic compounds and aromatic amines, and in the presence of mediators, can also oxidize non-phenolic substrates. d-nb.info
Manganese Peroxidase (MnP): This enzyme requires hydrogen peroxide (H₂O₂) and manganese (Mn²⁺) for its catalytic activity. It is particularly effective in oxidizing phenolic compounds and has been implicated in the degradation of a variety of dyes. taylorandfrancis.com
Lignin Peroxidase (LiP): LiP is a heme-containing peroxidase that also requires H₂O₂. It has a high redox potential, enabling it to oxidize non-phenolic aromatic compounds, which are often more resistant to degradation. taylorandfrancis.com
In studies involving Coniophora puteana IBL-01, the production of all three of these enzymes was observed during the decolorization of disperse dyes, with significant activities recorded for LiP (1892.76 U/ml), MnP (1438.45 U/ml), and laccase (834.50 U/ml). researchgate.netcabidigitallibrary.orgresearchgate.net The high activity of these enzymes directly correlates with the extent of dye decolorization, confirming their crucial role in the degradation process. researchgate.netcabidigitallibrary.org
Table 1: Lignolytic Enzyme Activity of Coniophora puteana IBL-01
The efficiency of fungal biodegradation is highly dependent on environmental and nutritional factors. Optimizing these parameters is crucial for maximizing dye removal.
Temperature: Most fungi used for dye decolorization exhibit optimal activity at mesophilic temperatures, typically around 30°C. researchgate.netcabidigitallibrary.orgresearchgate.net For Coniophora puteana IBL-01, the optimal temperature for the activity of its lignolytic enzymes was found to be approximately 30°C. researchgate.netcabidigitallibrary.orgresearchgate.net
pH: The pH of the medium affects both fungal growth and enzyme activity. A slightly acidic to neutral pH is generally favorable for fungal dye degradation. Studies with Coniophora puteana IBL-01 have shown that the optimal pH for its lignolytic enzymes is around 6.5. researchgate.netcabidigitallibrary.orgresearchgate.net
Nutrient Regimes: The presence of suitable carbon and nitrogen sources is essential for fungal growth and the production of degradative enzymes. As previously mentioned, supplementing the growth medium with additional carbon and nitrogen sources led to a significant increase in the decolorization of Disperse Red S3B by Coniophora puteana IBL-01. researchgate.netcabidigitallibrary.org
Table 2: Optimal Conditions for Lignolytic Enzyme Activity of Coniophora puteana IBL-01
While fungal systems are widely studied, bacteria also play a significant role in the bioremediation of textile dyes. Bacterial degradation of azo dyes often involves an initial anaerobic step where the azo bond is cleaved by azoreductase enzymes, followed by an aerobic stage for the degradation of the resulting aromatic amines. ijcmas.com
A study investigating the degradation of Disperse Red using a rhizosphere bacterial consortium demonstrated the influence of aeration and glucose concentration on the degradation efficiency. lifesciencesite.com Under aerobic conditions with 5% glucose, the highest degradation of 71.2% was achieved after 72 hours. lifesciencesite.com In contrast, under anaerobic conditions with 10% glucose, the maximum degradation was 56.17% in the same timeframe. lifesciencesite.com These findings highlight the metabolic versatility of bacterial consortia and the importance of process conditions in achieving effective dye removal.
Another study identified Providencia rettgeri strain HSL1 as capable of decolorizing Disperse Red 78 by 98% within 36 hours at 30°C and a pH of 7.0. unsysdigital.com The degradation was attributed to the induced activities of azoreductase and NADH-DCIP reductase. unsysdigital.com Furthermore, a bacterial isolate, Enterococcus faecalis, was found to decolorize Disperse Red F3B by 94% within 5 hours at a higher temperature of 50°C under static conditions. ijcmas.com
Table 3: Bacterial Degradation of Disperse Red Dyes
Table 4: Compound Names Mentioned in the Article
Bacterial Biodegradation Studies
Efficacy of Rhizosphere Bacterial Consortia (e.g., Pseudomonas, Lysinibacillus, Citrobacter) in Disperse Red Degradation
A bacterial consortium isolated from rhizosphere soil, containing species of Pseudomonas, Lysinibacillus, and Citrobacter, has demonstrated significant potential for degrading Disperse Red dye. lifesciencesite.comhspublishing.org Molecular and phylogenetic analysis identified the specific strains as Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii. lifesciencesite.comhspublishing.org These types of microorganisms are recognized for their diverse metabolic capabilities, which are crucial for breaking down complex pollutants like azo dyes. lifesciencesite.com Pseudomonas species, in particular, are known for their versatile metabolic pathways that enable the degradation of a wide array of organic compounds. lifesciencesite.com
The efficacy of this consortium was evaluated under different conditions, revealing its capacity for significant dye decolorization. The collaborative metabolic activities within the consortium are believed to be more effective than single-strain applications for the complete mineralization of dye molecules. frontiersin.org
Single Strain Bacterial Decolorization (e.g., Enterococcus faecalis)
The single bacterial strain Enterococcus faecalis has been identified as a potent agent for the rapid decolorization of disperse dyes. A study on the closely related Disperse Red F3B dye showed that Enterococcus faecalis UBL 02 achieved 94% decolorization of a 100 mg/L solution within just 5 hours. ijcmas.com This process was most effective under microaerophilic (static) conditions at a temperature of 50°C. ijcmas.com The rapid decolorization rate highlights the potential of this specific bacterial strain for targeted industrial wastewater treatment applications. While many bacteria can decolorize dyes, the efficiency of Enterococcus faecalis in this study was notably high. ijcmas.com
Investigation of Bacterial Consortia for Azo Dye Degradation (Providencia rettgeri, Pseudomonas sp. SUK1)
A bacterial consortium composed of Providencia rettgeri strain HSL1 and Pseudomonas sp. SUK1 has been effectively used to degrade various structurally different azo dyes, including the closely related Disperse Red 78. nih.govexcli.denih.gov This consortium achieved 98-99% decolorization of selected azo dyes at a concentration of 100 mg/L within 12 to 30 hours under microaerophilic conditions. nih.govexcli.de The individual strains, P. rettgeri HSL1 and Pseudomonas sp. SUK1, were also capable of completely decolorizing Disperse Red 78 in 36 and 42 hours, respectively. excli.de The synergistic action of the consortium, however, leads to a more rapid and efficient degradation process. jmbfs.org
Enzymatic Pathways in Bacterial Degradation (Azoreductase, NADH-DCIP Reductase)
The bacterial degradation of azo dyes is primarily an enzymatic process. The initial and most critical step is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. nih.govscholarsresearchlibrary.com This reaction is catalyzed by enzymes known as azoreductases. nih.govscholarsresearchlibrary.com Studies on the degradation of Disperse Red 78 by the Providencia rettgeri and Pseudomonas sp. SUK1 consortium revealed a significant induction in the activity of azoreductase and NADH-DCIP reductase. nih.govunsysdigital.com
Specifically, for Disperse Red 78, the enzymatic activities of azoreductase and NADH-DCIP reductase increased by 63% and 196%, respectively, during the degradation process under a sequential microaerophilic/aerobic system. nih.govexcli.de The higher induction of these reductive enzymes confirms their central role in the initial breakdown of the azo bond under microaerophilic conditions. nih.gov NADH, in particular, serves as a crucial electron donor in this enzymatic reaction. scholarsresearchlibrary.com
Enhanced Degradation via Sequential Microaerophilic/Aerobic Processes
A sequential microaerophilic/aerobic process has been shown to be highly effective for the complete degradation of disperse dyes and their intermediate products. lifesciencesite.comnih.gov The initial microaerophilic (or anaerobic) stage is essential for the reductive cleavage of the azo bond by enzymes like azoreductase, leading to decolorization. nih.govcore.ac.uk However, this process can result in the formation of potentially harmful aromatic amines. nih.govexcli.de
The subsequent aerobic stage is crucial for the degradation of these aromatic amines. nih.govcore.ac.uk In a study using a consortium of Pseudomonas, Lysinibacillus, and Citrobacter to treat Disperse Red, a sequential anaerobic-aerobic system achieved a final decolorization of 98.47%. lifesciencesite.comhspublishing.org The process involved an initial anaerobic cycle that reached 71.95% decolorization, followed by an aerobic cycle that increased it to 90.51%. A second anaerobic cycle brought the degradation to 94.78%, with the final aerobic cycle achieving the near-complete removal. lifesciencesite.comhspublishing.org This sequential approach ensures not only the removal of color but also the mineralization of the dye into less toxic compounds. nih.govcore.ac.uk
Influence of Carbon Sources on Bacterial Decolorization Efficiency
The efficiency of bacterial dye degradation is significantly influenced by the presence of a co-substrate or carbon source, as most azo dyes are deficient in carbon. lifesciencesite.com A study on the degradation of Disperse Red by a rhizosphere bacterial consortium (Pseudomonas, Lysinibacillus, and Citrobacter) investigated the effect of glucose concentration. lifesciencesite.com
Under anaerobic conditions, a medium containing 10% glucose resulted in a higher decolorization rate (56.17% after 72 hours) compared to a medium with 5% glucose (44.17%). lifesciencesite.com Conversely, under aerobic conditions, the 5% glucose medium showed a slightly better performance (71.2% after 72 hours) than the 10% glucose medium (68.4%). lifesciencesite.com This indicates that an optimal concentration of a carbon source is necessary to support bacterial growth and metabolic activity for efficient dye degradation, and that excessive amounts can sometimes inhibit the process. lifesciencesite.com
Interactive Data Table: Effect of Glucose on Disperse Red Decolorization by Bacterial Consortium This table summarizes the findings on the influence of glucose concentration on the degradation of Disperse Red by a bacterial consortium under different conditions.
Condition Glucose Concentration Decolorization Efficiency Time Source Anaerobic 10% 56.17% 72 hours lifesciencesite.com Anaerobic 5% 44.17% 72 hours lifesciencesite.com Aerobic 5% 71.2% 72 hours lifesciencesite.com Aerobic 10% 68.4% 72 hours lifesciencesite.com
Interactive Data Table: Sequential Anaerobic-Aerobic Degradation of Disperse Red This table illustrates the progressive decolorization of Disperse Red using a sequential anaerobic and aerobic process with a bacterial consortium.
Process Cycle Cumulative Decolorization Source 1st Anaerobic Cycle 71.95% [1, 2] 1st Aerobic Cycle 90.51% [1, 2] 2nd Anaerobic Cycle 94.78% [1, 2] 2nd Aerobic Cycle 98.47% [1, 2]
Advanced Oxidation Processes (AOPs) for this compound Removal
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and degrade organic pollutants. ijcce.ac.irnih.gov These processes are considered effective for treating textile wastewater containing recalcitrant dyes like Disperse Red. ijcce.ac.irdeswater.com
One of the most common AOPs is the Fenton process, which uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. nih.govsci-hub.st A study on the decolorization of Disperse Red 17 found that the Fenton process could achieve up to 98% removal. e-ijep.co.in The efficiency of AOPs can be enhanced by combining them with UV radiation (photo-Fenton process) or by using photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO). nih.govmdpi.com For instance, the photocatalytic degradation of Disperse Red 73 using TiO₂ achieved up to 90% degradation. mdpi.com While specific studies solely on this compound are limited in this area, the results from closely related dyes demonstrate the high potential of AOPs for its effective removal from aqueous systems. e-ijep.co.inmdpi.com
Photocatalytic Degradation Methodologies
Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO2), and a light source, such as ultraviolet (UV) radiation, to generate hydroxyl radicals. nih.gov This method has shown considerable promise for the degradation of various organic pollutants, including textile dyes. researchgate.netnih.gov
To enhance the efficiency of photocatalysis, particularly under visible light, researchers have explored the use of nanocatalysts, including doped and composite materials.
Fe-doped Titania (Fe-TiO2): Doping titanium dioxide with iron (Fe) can improve its photocatalytic activity. mdpi.commdpi.com The presence of Fe3+ ions within the TiO2 lattice can act as electron traps, which helps to reduce the recombination of photogenerated electron-hole pairs, a major limiting factor in photocatalysis. mdpi.comnih.gov This enhanced charge separation leads to a higher quantum yield and, consequently, more efficient degradation of pollutants. nih.gov Studies have shown that Fe-doped TiO2 can effectively decolorize dye solutions under visible light irradiation. mdpi.comuniroma1.it The successful incorporation of iron into the TiO2 structure has been confirmed by techniques like X-ray diffraction, which show a shift in the diffraction peaks, indicating the replacement of Ti4+ ions with Fe3+ ions. mdpi.com
ZnO/Mn Nanocatalysts: Zinc oxide (ZnO) is another widely studied photocatalyst. nih.govbibliotekanauki.pl Doping ZnO with manganese (Mn) and creating nanocomposites can enhance its photocatalytic performance. For example, Mn3O4@ZnO hybrid nanomaterials have demonstrated excellent photocatalytic activity in the degradation of various synthetic dyes under UV light. mdpi.com Similarly, combining ZnO with manganese ferrite (B1171679) (MnFe2O4) can lower the band gap of ZnO, allowing it to absorb a broader spectrum of light, including visible light. bibliotekanauki.pl This improved light absorption, coupled with the magnetic properties of manganese ferrite that facilitate catalyst separation, makes ZnO/MnFe2O4 nanocomposites promising for wastewater treatment. bibliotekanauki.pl Research has shown that these nanocomposites can achieve high degradation rates for dyes like methylene (B1212753) blue. bibliotekanauki.pl
The efficiency of photocatalytic degradation is highly dependent on several operational parameters. Optimizing these parameters is crucial for maximizing the removal of this compound and other dyes from water.
pH: The pH of the solution significantly impacts the surface charge of the photocatalyst and the dye molecules, thereby affecting the adsorption of the dye onto the catalyst surface. pjoes.comacs.org For TiO2-based systems, an acidic pH, typically around 3, is often found to be optimal for the degradation of anionic dyes. pjoes.comscielo.org.co At low pH, the catalyst surface is positively charged, promoting the adsorption of negatively charged dye molecules and enhancing the generation of hydroxyl radicals. pjoes.com Conversely, at higher pH values, the negatively charged surface can repel anionic dyes, reducing the degradation efficiency. pjoes.com
Catalyst Concentration: The amount of photocatalyst used is a critical factor. nih.govacs.org Initially, increasing the catalyst concentration leads to a higher number of active sites available for photocatalysis, resulting in an increased degradation rate. nih.govnih.gov However, beyond an optimal concentration, the degradation efficiency may decrease. nih.govnih.gov This is attributed to the "screening effect," where excess catalyst particles increase the turbidity of the solution, scattering the UV light and preventing it from reaching the catalyst surface. scielo.org.co
Dye Concentration: The initial concentration of the dye also plays a vital role. acs.orgmdpi.com At low to moderate concentrations, the degradation rate often increases with increasing dye concentration. However, at higher concentrations, the degradation efficiency tends to decrease. mdpi.comsemanticscholar.org This is because a larger number of dye molecules are adsorbed onto the catalyst surface, which can block the active sites and hinder the penetration of light to the catalyst surface. mdpi.com
UV Irradiation: The intensity of UV irradiation directly influences the rate of electron-hole pair generation in the photocatalyst. nih.gov Generally, an increase in light intensity leads to a higher degradation rate, up to a certain point. Beyond this point, the rate may become independent of the light intensity as other factors, such as mass transfer, become rate-limiting. nih.gov
Table 1: Optimized Parameters for Photocatalytic Degradation of Dyes
| Parameter | Optimal Condition | Reference |
|---|---|---|
| pH | Acidic (e.g., pH 3-4) for many systems | pjoes.comscielo.org.co |
| Catalyst Concentration (TiO₂) | 0.25 g/L - 2 g/L (Varies with system) | scielo.org.comdpi.com |
| Dye Concentration | Lower concentrations generally lead to higher efficiency | mdpi.comsemanticscholar.org |
| UV Irradiation | Increased intensity generally increases rate to a point | nih.gov |
Sonophotocatalysis is an advanced oxidation process that combines photocatalysis with ultrasound. The ultrasonic waves generate additional reactive species through a phenomenon called cavitation—the formation, growth, and collapse of microscopic bubbles. bme.huresearchgate.net This synergistic effect often leads to a significantly higher degradation rate than either photocatalysis or sonolysis (ultrasound alone) can achieve. researchgate.netbme.hu Studies on textile dye mixtures, including those with disperse dyes, have shown that the degradation follows pseudo-first-order kinetics. bme.hubme.hu The rate of degradation in sonophotocatalytic systems is influenced by parameters such as the initial dye concentration, light intensity, and the amplitude of the ultrasound. bme.hu For instance, after 80 minutes of treatment, sonophotocatalysis achieved an 82% degradation of a dye mixture, compared to 68% for photocatalysis and only 19% for sonolysis alone. bme.hu
Fenton and Photo-Fenton Oxidation Processes
The Fenton process is another powerful AOP that utilizes Fenton's reagent, a mixture of hydrogen peroxide (H2O2) and ferrous ions (Fe2+), to generate hydroxyl radicals. mdpi.com This process is typically most effective in acidic conditions, with an optimal pH often cited as 3. mdpi.com At this pH, the generation of hydroxyl radicals is maximized. mdpi.com Above pH 4, the formation of ferric hydroxide (B78521) precipitates can inhibit the reaction. mdpi.com
The photo-Fenton process is an enhancement of the conventional Fenton process where UV-visible light is used to irradiate the system. mdpi.comresearchgate.net The light promotes the photoreduction of ferric ions (Fe3+) back to ferrous ions (Fe2+), regenerating the catalyst and producing additional hydroxyl radicals. mdpi.com This leads to a higher oxidation rate and reduced sludge formation compared to the standard Fenton process. mdpi.comresearchgate.net The photo-Fenton process has been shown to be highly effective for the degradation of various synthetic dyes. mdpi.com For example, a study on Disperse Red 277 demonstrated its complete decolorization and demineralization within 3 hours under visible light using a photo-Fenton-like reaction with ferrous-ferric oxide nanoparticles. mdpi.com
Ozonation and Ozone-Based Advanced Oxidation Methods
Ozonation is a well-established water treatment technology that utilizes ozone (O3), a powerful oxidizing agent, to break down organic pollutants. ijcce.ac.irijcce.ac.ir Ozone can react directly with the chromophore groups of dyes, leading to decolorization. ijcce.ac.ir The effectiveness of ozonation is pH-dependent. In acidic environments, direct oxidation by molecular ozone is the primary mechanism. mdpi.com In alkaline conditions (pH > 7), ozone decomposition is accelerated, leading to the formation of even more powerful and non-selective hydroxyl radicals. mdpi.com
To enhance the efficiency of ozonation, it can be combined with other processes, such as UV radiation (O3/UV) or catalysts. ijcce.ac.ir For example, the use of a tin-doped zinc oxide (Sn-ZnO) nanocatalyst in combination with ozone and UV light (photocatalytic ozonation) has been shown to achieve 95% decolorization of dyes within 30 minutes and significant mineralization. ijnnonline.net While ozonation can be effective for color removal, it may not always achieve complete mineralization of the organic compounds, sometimes leading to the formation of by-products. mdpi.com Therefore, combining it with other AOPs or biological treatments can provide a more comprehensive treatment solution. mdpi.com
Adsorption Technologies for this compound Sequestration
Adsorption has been widely investigated as an effective and economical technology for the removal of dyes from aqueous environments due to its operational simplicity and high efficiency. bioline.org.brrsc.orgfrontiersin.org This section explores various adsorption-based approaches for sequestering this compound, focusing on different adsorbent materials, the underlying mechanisms, and the mathematical models used to describe the phenomena.
Adsorption Characteristics on Granular Activated Carbon (GAC)
Granular Activated Carbon (GAC) is a widely used adsorbent in wastewater treatment; however, its efficacy for removing disperse dyes, including this compound (often referred to as Disperse Red 60 in studies), is limited. Multiple studies have concluded that GAC exhibits no significant adsorption capability for disperse dyes. bioline.org.brresearchgate.netresearchgate.netbioline.org.brnih.gov The poor performance is often attributed to the physical properties of disperse dyes, which are largely insoluble and exist as colloidal particles in aqueous solutions. bioline.org.br These colloidal molecules can plug the micropores of the GAC, hindering the adsorption process. bioline.org.br
In contrast, some research has explored the use of commercial activated carbon for insoluble disperse red dyes and found it to be a viable adsorbent, with the adsorption process following the Brunauer–Emmett–Teller (BET) isotherm model. researchgate.net Another study on Disperse Red 167 (a different but related compound) using bamboo-based activated carbon reported a removal efficiency of 90.2%, with the data fitting the Freundlich isotherm and pseudo-first-order kinetics. scirp.org These conflicting findings suggest that the effectiveness of activated carbon can be highly dependent on its source material, preparation method, and the specific characteristics of the disperse dye being treated.
Mechanisms of Adsorption on Bio-Sludge in Wastewater Treatment
In contrast to GAC, bio-sludge from domestic wastewater treatment plants has demonstrated high adsorption capabilities for Disperse Red 60. researchgate.netnih.gov Studies indicate that living, or "resting," bio-sludge is significantly more effective than GAC for removing both disperse dyes and other organic matter. researchgate.netnih.gov The adsorption mechanism is closely linked to the biological activity of the sludge. This is evidenced by the fact that autoclaving the bio-sludge, which sterilizes it, leads to a decrease in its dye adsorption ability. researchgate.netnih.gov
The dye removal capacity of bio-sludge can be enhanced through acclimatization; a 30% increase in adsorption ability was observed after the sludge was gradually exposed to the disperse dye. researchgate.netnih.gov Research has identified the adsorption capacity of acclimatized, resting bio-sludge for Disperse Red 60 to be approximately 40.0 mg per gram of bio-sludge. researchgate.netnih.gov While biological treatment via activated sludge is a common method, its effectiveness can be limited by the dye's toxicity and recalcitrance. mdpi.com In some activated sludge systems, Disperse Red 60 was found to be virtually non-biodegradable, indicating that physical adsorption onto the sludge is the primary mechanism of removal rather than biological decomposition. tandfonline.com The process can be further enhanced by combining bio-sludge with GAC in a sequencing batch reactor (GAC-SBR) system, which has shown high efficiency in removing the dye from textile wastewater. researchgate.net
Application of Novel Adsorbents (e.g., Organo-Metal Oxide Nanocomposites, Natural Coagulants like Alcea rosea Root Mucilage)
The quest for more efficient and cost-effective dye removal methods has led to the development of novel adsorbents.
Organo-Metal Oxide Nanocomposites
Researchers have synthesized novel quaternary organo-metal oxide nanocomposites that are effective for the removal of Disperse Red 60. researchgate.netnih.gov These nanocomposites, such as chitosan-4-chloroacetophenone modified with CeO₂–CuO–Fe₂O₃ or CeO₂–CuO–Al₂O₃, act as efficient nano-adsorbents. researchgate.netnih.gov These materials have demonstrated a maximum adsorption capacity of 100 mg/g for Disperse Red 60. researchgate.netnih.govacs.org The adsorption process is characterized as a physical, spontaneous, and exothermic reaction. nih.gov The primary mechanism of adsorption is attributed to Van der Waals dispersion forces, which trap the dye molecules on the nanocomposite surface. researchgate.netnih.gov
Natural Coagulants like Alcea rosea Root Mucilage
Natural coagulants present an eco-friendly alternative for dye removal. The mucilage extracted from the root of Alcea rosea (common hollyhock) has been successfully used as a natural coagulant to remove Disperse Red 60 from synthetic wastewater. nih.govd-nb.inforesearchgate.net This method achieved a maximum removal efficiency of 86% under optimal conditions, which were found to be a pH of 11, a coagulant concentration of 200 mg/L, and an initial dye concentration of 40 mg/L. nih.govresearchgate.net The higher efficiency for disperse dyes compared to other dye types is linked to their lower solubility and higher content of suspended particles, which facilitates removal through coagulation. nih.govresearchgate.net
Adsorption Isotherm Modeling (Langmuir, Freundlich, BET, Nernst Models)
To understand and optimize the design of adsorption systems, equilibrium data are often analyzed using isotherm models. researchgate.net These models, including the Langmuir, Freundlich, Brunauer–Emmett–Teller (BET), and Nernst equations, describe how the adsorbate (dye) distributes between the liquid phase and the solid phase (adsorbent) at equilibrium. researchgate.netijcce.ac.irslideshare.net
The suitability of a particular model depends on the adsorbent, the adsorbate, and the experimental conditions. For this compound/60, different models have been found to best describe the adsorption on various materials. The Langmuir model, which assumes monolayer adsorption onto a surface with a finite number of identical sites, was found to be the best fit for the adsorption of Disperse Red 60 onto novel organo-metal oxide nanocomposites and bio-waste. researchgate.netresearchgate.netnih.gov The Nernst isotherm was most suitable for describing the adsorption of nano-Disperse Red 60 onto poly(trimethylene terephthalate) (PTT) polymer. ijcce.ac.ir In a study using commercial activated carbon for an insoluble disperse red dye, the BET model, which accounts for multilayer adsorption, provided the best fit. researchgate.net
| Adsorbent | Best Fit Isotherm Model | Reference |
|---|---|---|
| Organo-Metal Oxide Nanocomposites | Langmuir | researchgate.net, nih.gov |
| Bio-sludge / Bio-waste | Langmuir | researchgate.net |
| Commercial Activated Carbon | BET | researchgate.net |
| PTT Polymer | Nernst | ijcce.ac.ir |
Adsorption Kinetic Studies (Pseudo-First-Order, Pseudo-Second-Order Models)
Adsorption kinetics describe the rate of adsorbate uptake and provide insights into the controlling mechanisms of the adsorption process. researchgate.net The most commonly used models to analyze the kinetic data are the pseudo-first-order and pseudo-second-order models. nih.govresearchgate.net The pseudo-first-order model assumes the rate of adsorption is proportional to the number of available sites, while the pseudo-second-order model assumes the rate-limiting step is chemisorption involving valence forces through electron sharing or exchange. rsc.org
For the adsorption of this compound/60, the pseudo-second-order model has been found to provide the best correlation with experimental data across several different adsorbent systems. This includes adsorption onto novel organo-metal oxide nanocomposites, bio-sludge, and PTT polymer. researchgate.netresearchgate.netnih.govijcce.ac.ir This suggests that the adsorption process may be controlled by chemical adsorption. In contrast, studies using activated carbon have reported different findings, with one study indicating the intra-particle diffusion model fit well, and another (on Disperse Red 167) finding the pseudo-first-order model was more appropriate. researchgate.netscirp.org
| Adsorbent | Best Fit Kinetic Model | Reference |
|---|---|---|
| Organo-Metal Oxide Nanocomposites | Pseudo-Second-Order | researchgate.net, nih.gov |
| Bio-sludge | Pseudo-Second-Order | researchgate.net |
| PTT Polymer | Pseudo-Second-Order | ijcce.ac.ir |
| Commercial Activated Carbon | Intra-particle Diffusion | researchgate.net |
| Bamboo-Based Activated Carbon (for Disperse Red 167) | Pseudo-First-Order | scirp.org |
Computational Modeling of Adsorption Phenomena (e.g., Monte Carlo Simulations)
Computational modeling, particularly Monte Carlo (MC) simulations, has emerged as a powerful tool to investigate adsorption phenomena at the molecular level. researchgate.netnih.govmdpi.com These simulations can predict and analyze the interactions between adsorbent surfaces and adsorbate molecules, providing insights that complement experimental findings. mdpi.com
Impact of Environmental Parameters on Adsorption Efficiency (pH, Temperature, Contact Time)
The efficiency of removing this compound from aqueous solutions through adsorption is significantly influenced by several key environmental parameters, including pH, temperature, and contact time. Understanding the interplay of these factors is crucial for optimizing the adsorption process.
pH: The pH of the solution plays a critical role in the adsorption of disperse dyes. Studies have shown that the surface of an adsorbent can acquire a positive charge in acidic conditions due to the presence of excess hydrogen ions (H+). ceon.rs For this compound, maximum adsorption is often observed in a highly acidic environment, typically at a pH between 2 and 3. ceon.rs In contrast, at a pH higher than 6, it has been noted that the disperse dye can begin to degrade, and an alkaline environment may negatively affect the adsorbent through hydrolysis. ijcce.ac.ir However, other research using different adsorbents, such as Alcea rosea mucilage, has found that the removal efficiency of Disperse Red 60 (a closely related dye) is higher in alkaline conditions (pH 11) compared to acidic conditions. nih.gov This suggests that the optimal pH is dependent on the specific adsorbent being used.
Temperature: Temperature influences the rate of adsorption and can indicate whether the process is exothermic or endothermic. For the adsorption of Disperse Red 60, research has demonstrated that increasing the temperature generally leads to an increased adsorption rate, indicating an endothermic process. ijcce.ac.ir For instance, one study found that with an increase in temperature, the removal efficiency of Disperse Red 60 consistently rose, with 60°C being identified as the optimal temperature, achieving 86% removal. nih.gov Another study also reported that the adsorption rate increases with rising temperature, further confirming the endothermic nature of the adsorption of this dye. ijcce.ac.ir
Contact Time: The duration of contact between the adsorbent and the dye solution is another vital parameter. Initially, the adsorption of disperse dyes is rapid, but it slows down as it approaches equilibrium. ceon.rs An increase in contact time generally has a positive effect on adsorption until equilibrium is reached between the active sites on the adsorbent and the dye molecules. rsc.org For example, one study determined that the optimal contact time for the adsorption of Disperse Red 60 was 120 minutes. ijcce.ac.ir In another investigation, it was observed that for an initial dye concentration of 20 mg·dm-3, the concentration in the solution dropped to 7.8 mg·dm-3 after just 10 minutes. ceon.rs
Table 1: Impact of Environmental Parameters on Disperse Red Adsorption This table is interactive. You can sort and filter the data.
| Parameter | Optimal Condition | Effect on Adsorption | Reference |
|---|---|---|---|
| pH | 2-3 (acidic) | Maximum adsorption on a new adsorbent. ceon.rs | ceon.rs |
| pH | 11 (alkaline) | Higher removal efficiency with Alcea rosea mucilage. nih.gov | nih.gov |
| Temperature | 60°C | Increased removal efficiency, indicating an endothermic process. nih.gov | nih.gov |
| Temperature | 80°C | Increased adsorption rate, confirming endothermic nature. ijcce.ac.irijcce.ac.ir | ijcce.ac.irijcce.ac.ir |
| Contact Time | 120 minutes | Optimal time for achieving maximum adsorption. ijcce.ac.irijcce.ac.ir | ijcce.ac.irijcce.ac.ir |
| Contact Time | 10 minutes | Rapid initial adsorption observed. ceon.rs | ceon.rs |
Coagulation-Flocculation Approaches for Disperse Dye Removal
Coagulation-flocculation is a widely used and cost-effective method for treating textile wastewater. bioline.org.br This process involves the destabilization of colloidal particles (coagulation) followed by their aggregation into larger flocs (flocculation) that can be more easily removed from the water.
The effectiveness of coagulation-flocculation for removing disperse dyes like Disperse Red can vary. One study reported that a novel coagulation-flocculation formulation removed Disperse Red with an efficiency of 57.1% at a 5 mg/L concentration and 70.1% at a 50 mg/L concentration. bioline.org.brbioline.org.br However, the study also noted that this method was not recommended for Disperse Red due to the high doses of chemicals required and the large volume of sludge produced. bioline.org.brbioline.org.br In contrast, another study using Alcea rosea root mucilage as a natural coagulant achieved a maximum removal efficiency of 86% for Disperse Red 60 under optimal conditions, which included a pH of 11. nih.gov
The choice of coagulant is critical. Research has shown that for disperse dyes, magnesium chloride (MgCl2) can be an effective coagulant, achieving over 90% color removal at a pH of 11. bioline.org.brbrookhaveninstruments.com.cn Another study investigating the use of praestol as a coagulant-aid with alum and polyaluminum chloride (PACl) found that it significantly increased the removal efficiency of Disperse Red 60 to over 98%. gnest.org The formation of fine and light flocs has been observed in acidic pH for both reactive and disperse dyes, which can have low settling potential. nih.gov
Membrane Filtration Technologies for Dye-Containing Effluents
Membrane filtration technologies, including microfiltration, ultrafiltration, nanofiltration, and reverse osmosis, are increasingly being investigated for the treatment of dye-containing wastewater. researchgate.netmdpi.com These processes offer the potential for high removal efficiency and the possibility of water reuse. mdpi.com
For disperse dyes, ultrafiltration (UF) and nanofiltration (NF) have shown promise. UF membranes can be particularly effective for separating insoluble dyes like disperse dyes. upc.edu One study using a polyvinylidene difluoride (PVDF) ultrafiltration membrane reported approximately 90% COD decrease and 96% dye removal for effluents containing disperse dyes. upc.edu Another study demonstrated that a nanofiltration membrane could achieve over 99% color and 97% chemical oxygen demand (COD) rejection for a disperse dye waste stream. researchgate.net
A combined coagulation-ultrafiltration process has also been shown to be highly effective. When treating water containing Disperse Blue 7, this hybrid system achieved 100% discoloration at an optimal pH of 12. jmaterenvironsci.com The use of natural clay membranes has also been explored, with one study reporting a 92.44% removal rate for Disperse Red 74. diva-portal.org
Integrated Wastewater Treatment Systems (e.g., GAC-SBR Systems)
Integrated wastewater treatment systems that combine different technologies can often achieve higher and more consistent removal efficiencies for recalcitrant compounds like disperse dyes. A Granular Activated Carbon-Sequencing Batch Reactor (GAC-SBR) system is one such example that has been studied for textile wastewater treatment. researchgate.nettandfonline.com
In a GAC-SBR system, the adsorptive properties of GAC are combined with the biological treatment capabilities of an SBR. Research has shown that while GAC alone may not be effective at removing disperse dyes, bio-sludge from a domestic wastewater treatment plant can have a high adsorption capacity for them. bioline.org.brresearchgate.net One study found that a GAC-SBR system could treat textile wastewater containing disperse dyes with high removal efficiencies for dye (93.0%), BOD5 (88.0%), and COD (92.2%). researchgate.net The addition of a carbon source like glucose was found to further enhance the removal efficiencies. researchgate.net
Another study comparing SBR and GAC-SBR systems for wastewater containing basic dyes found that the GAC-SBR system was more suitable. tandfonline.com The combination of biological and adsorption processes in an integrated system can provide a robust solution for the complex challenge of treating disperse dye effluents.
Toxicological and Ecotoxicological Assessment of Disperse Red 59 and Its Transformation Products
Mammalian Toxicology Research
Dermal Irritation and Sensitization Studies
Specific studies on the dermal irritation and sensitization potential of Disperse Red 59 were not found in the available literature. However, disperse dyes as a class are known to be potential skin sensitizers. tandfonline.com Many are restricted in textiles because they can cause allergic reactions through dermal absorption. tandfonline.com For instance, a European Commission opinion on the related compound Disperse Red 17 found it to be a non-irritant to the skin in rabbit studies. However, the broader class of disperse dyes is associated with allergic contact dermatitis from textiles. Given these factors, and its inclusion in restricted substance lists for textiles, a potential for skin sensitization cannot be ruled out for this compound. afirm-group.comeuropa.eu
Mutagenicity and Carcinogenicity Assessments (e.g., Ames Assay, DNA Damage Assays, Mouse Lymphoma Cells)
Direct mutagenicity and carcinogenicity data for this compound are not available in the reviewed search results. However, assessments of related disperse dyes provide some insight.
Azo dyes, a related class, are known for their potential to cleave and release aromatic amines, which can be mutagenic and carcinogenic. While this compound is an anthraquinone (B42736) dye, not an azo dye, concerns about the genotoxicity of dyes are widespread.
A screening assessment by Canada under CEPA for the Anthraquinones Group, which includes the structurally similar Disperse Red 60, indicated that Disperse Red 60 showed no adverse effects in laboratory studies. scribd.com The assessment also noted that for several anthraquinone dyes, in vitro and in vivo genotoxicity tests were not considered conclusive for a genotoxic determination. scribd.com In a European Commission assessment, the related Disperse Red 17 was found to be not mutagenic in an in vitro Ames test and an in vivo micronucleus test in mice.
The table below summarizes findings for analogue compounds.
| Test Type | Analogue Compound | Result |
| Ames Test | Disperse Red 17 | Non-mutagenic |
| In vivo Micronucleus Test | Disperse Red 17 | Non-mutagenic |
| General Lab Studies | Disperse Red 60 | No adverse effects observed |
Predictive Toxicology Modeling for Human Health Hazards
Specific predictive toxicology models for this compound were not found. However, a multi-criteria analysis of chemicals detected in wastewater and clothing ranked Disperse Orange 37/76/59, a mixture containing this compound, based on its toxicological hazards. This suggests that while specific data points are missing, the compound is included in broader hazard screening efforts. The Canadian screening assessment for the Anthraquinones Group used a read-across approach based on health effects data for anthraquinone and Solvent Blue 36 to characterize the hazards of substances like Disperse Red 60. scribd.com This indicates that in the absence of direct data, regulatory bodies rely on predictive modeling based on chemical analogues.
Ecotoxicological Investigations of Disperse Red Dyes
Aquatic Ecotoxicity Testing (Fish, Daphnia, Algae)
No specific aquatic ecotoxicity data for this compound was identified. The Canadian screening assessment of the Anthraquinones Group, which included Disperse Red 60, identified the group as having a low potential to cause ecological harm. scribd.com It was concluded that substances like Disperse Red 60 are not entering the environment in quantities or concentrations that would constitute a danger to aquatic life. scribd.com
The table below presents ecotoxicity data for a related anthraquinone dye.
| Test Organism | Analogue Compound | Finding | Reference |
| Multiple Species | Anthraquinones Group (incl. Disperse Red 60) | Low potential for ecological harm | scribd.com |
Phytotoxicity Evaluation (e.g., Wheat Seed Germination and Growth, Brassica nigra, Cyamopsis tetragonolobus)
Specific studies evaluating the phytotoxicity of this compound on wheat, Brassica nigra, or Cyamopsis tetragonolobus were not found in the search results. General environmental assessments of azo dyes indicate they can pose a toxicity risk to various organisms, including algae. However, this compound is an anthraquinone dye, and specific phytotoxicity data for this chemical or its close structural analogues is not available in the provided search results. Older literature notes the effect of air pollutants on various disperse dyes on fabrics, but this does not translate to direct phytotoxicity data.
Assessment of Microbial Respiration Rate and Ecotoxicity Abatement in Treated Effluents
The treatment of effluents containing disperse dyes is crucial for reducing their environmental impact. Studies on various treatment methods have shown that it is possible to decrease the ecotoxicity of these effluents significantly. Enzymatic treatments, for instance, have demonstrated notable success. The use of laccase from the fungus Pycnoporus in treating wastewater containing various industrial-grade disperse dyes has been shown to mitigate their toxic effects. mdpi.comresearchgate.net Laccase treatment can reduce the phytotoxicity of dyes, as evidenced by increased germination and growth rates in wheat. mdpi.comresearchgate.net Furthermore, this form of treatment enhances the microbial respiration rate. The oxygen uptake by aerobic activated sludge increased substantially in the presence of laccase-treated dye solutions compared to untreated ones, indicating a reduction in microbial toxicity. mdpi.comresearchgate.net
Sequential processing, combining microaerophilic (low oxygen) and aerobic (oxygen-rich) conditions, is another effective strategy for detoxifying dye effluents. nih.gov While anaerobic or microaerophilic conditions are effective for breaking the primary azo bond (N=N) and thus decolorizing the effluent, this process can generate toxic aromatic amines. nih.govnih.gov A subsequent aerobic stage is essential to degrade these potentially more harmful metabolites. nih.gov Research on a bacterial consortium demonstrated that a sequential microaerophilic/aerobic process not only achieved 98-99% decolorization of several azo dyes, including Disperse Red 78, but also resulted in metabolites that were non-toxic to the aquatic crustacean Daphnia magna. nih.govmdpi.com This highlights the importance of the treatment sequence in achieving genuine ecotoxicity abatement.
Interactive Table: Ecotoxicity Abatement in Disperse Dye Effluents
| Treatment Method | Organism/Test | Finding | Reference |
|---|---|---|---|
| Laccase Treatment | Wheat (Triticum aestivum) | Increased germination (e.g., 38% for Black ECT 200) and growth rate (e.g., 91% for Blue 2BLN 200), mitigating phytotoxicity. | mdpi.comresearchgate.net |
| Laccase Treatment | Aerobic Activated Sludge | Increased oxygen uptake (e.g., 14-fold for Blue HGL 200), indicating reduced microbial toxicity. | mdpi.comresearchgate.netnih.gov |
| Sequential Microaerophilic/Aerobic Process | Daphnia magna | Resulting metabolites from dye degradation were found to be non-toxic in an acute toxicity assay. | nih.gov |
| Sequential Microaerophilic/Aerobic Process | General | Achieved 62-72% reduction in total organic carbon, indicating significant mineralization of dyes. | nih.govmdpi.com |
Toxicity Assessment of Biodegradation Metabolites (e.g., Aromatic Amines)
A significant concern with the biodegradation of azo dyes like this compound is the formation of intermediate metabolites, particularly aromatic amines. mdpi.com The initial step in the breakdown of azo dyes, typically under anaerobic or low-oxygen conditions, involves the reductive cleavage of the azo bond(s). frontiersin.org This process, while responsible for the loss of color, results in the formation of aromatic amines. mdpi.comfrontiersin.org
Numerous studies have established that these aromatic amine metabolites can be more toxic, mutagenic, and carcinogenic than the original dye compounds. nih.govnih.govtandfonline.com The persistence of these toxic amines in the environment is a serious issue, as they are often resistant to further degradation under anaerobic conditions and can be toxic to the very microorganisms needed for the degradation process. mdpi.com The complete mineralization of these amines almost exclusively occurs under aerobic conditions. mdpi.com Therefore, a multi-step treatment process is essential. While the anaerobic phase decolorize the dye, a subsequent aerobic phase is required to break down the harmful aromatic amines into less toxic substances. nih.govmdpi.com The discharge of untreated or partially treated effluents can lead to the bioaccumulation of these toxic amines in the food chain, posing a risk to aquatic life and human health. nih.govfrontiersin.org
Environmental Fate and Transport Considerations
Disperse dyes are characterized by their low water solubility and non-ionic nature. mst.dkopenbiotechnologyjournal.com These properties mean they are hydrophobic and lipophilic (fat-loving), which significantly influences their environmental behavior. mst.dk Due to their hydrophobicity, disperse dyes have a strong tendency to partition from water and adsorb onto sediment and sludge in aquatic environments. mst.dk
Interactive Table: Physicochemical Properties and Environmental Tendencies of Disperse Dyes
| Property | Characteristic | Implication | Reference |
|---|---|---|---|
| Ionic Nature | Non-ionic | Does not readily dissolve in water; does not form ions. | mst.dkopenbiotechnologyjournal.com |
| Solubility | Low water solubility | Tends to move from the water column to solid phases. | mst.dkopenbiotechnologyjournal.com |
| Partition Coefficient (Kow) | Generally high | Indicates a tendency to accumulate in fatty tissues (lipophilic). | mst.dk |
| Environmental Fate | Adsorption to sediment/sludge | High potential to be found in bottom sediments of water bodies. | mst.dk |
| Bioaccumulation Potential | Significant to high | Risk of accumulating in organisms and moving up the food chain. | mst.dkopenbiotechnologyjournal.com |
Disperse dyes are not permanently bound to synthetic fibers like polyester; they can be released through abrasion, leaching into water during washing, or transferring to skin. nih.govnih.gov This release mechanism leads to their presence in various environmental compartments, including indoor environments. Recent studies have confirmed the presence of azobenzene (B91143) disperse dyes as a class of chemicals chronically detected in indoor house dust. nih.govnih.gov
Comprehensive analysis of house dust samples has revealed the presence of numerous azobenzene disperse dyes. nih.govduke.edu In one study, at least one of the twelve targeted azo disperse dyes was detected in every house dust sample analyzed. duke.edu Detection frequencies for some dyes were as high as 89%, with concentrations reaching over 6,000 ng/g of dust. nih.govresearchgate.net The presence of these dyes in house dust is a concern for human exposure, particularly for young children who have higher contact with dust. nih.gov This suggests that textiles and clothing are a significant source of these chemical contaminants in the home environment. duke.edu
Computational Ecotoxicology and Environmental Impact Prediction Models
In the absence of extensive experimental data for every chemical, computational models are increasingly used to predict the environmental fate and toxicological effects of substances like this compound. These in silico methods are essential tools for risk assessment and regulatory purposes. canada.caacs.org
Quantitative Structure-Activity Relationship (QSAR) models are a key component of this approach. QSARs establish a mathematical relationship between the chemical structure of a substance and its physicochemical properties, environmental fate (e.g., persistence, bioaccumulation), or toxicity. canada.ca Regulatory bodies use QSAR models to fill data gaps and to categorize substances based on their potential for persistence, bioaccumulation, and inherent toxicity. canada.ca
Beyond QSAR, other predictive models are employed to assess environmental impact. Transport and dispersal models can predict the potential exposure area and concentration of chemicals discharged into aquatic environments from industrial sources. publications.gc.ca For assessing ecotoxicity, trait-based models can predict the sensitivity of different aquatic species to chemicals based on their biological traits, helping to estimate the potential impact on entire aquatic communities. acs.org These predictive tools are crucial for performing ecological risk assessments, identifying potential hot spots of contamination, and guiding management decisions, especially when dealing with complex mixtures of pollutants in the environment. bvsalud.orgresearchgate.net
Computational Chemistry and Advanced Spectroscopic Studies of Disperse Red 59
Quantum Chemical Calculations for Understanding Dye Behavior
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for understanding the electronic structure and properties of dye molecules in their ground and excited states. For anthraquinone (B42736) dyes, these calculations provide fundamental insights into electron distribution, molecular orbital energies, and the nature of electronic transitions, which are key to understanding their color and photostability.
Studies on model compounds structurally related to Disperse Red 59, such as 1-aminoanthraquinone (B167232) (AAQ), demonstrate that photoexcitation leads to significant intramolecular charge transfer (ICT). nih.gov This process involves the redistribution of electron density from an electron-donating group (the amino group) to an electron-accepting group (the quinone moiety). DFT calculations can model the geometry and electronic properties of both the locally excited (LE) state and the charge-transfer states, helping to interpret complex experimental spectra. researchgate.net
The concept of photoisomerization through the rotation or inversion of an N=N double bond is a well-studied phenomenon critical to the function of azo dyes. This mechanism is responsible for their photoswitching behavior. However, this compound is an anthraquinone dye and lacks the characteristic azo linkage (-N=N-). nih.govworlddyevariety.com Therefore, photoisomerization pathways involving N=N bond rotation or inversion are not applicable to this compound. Computational studies on this compound and other anthraquinones focus on alternative photophysical processes.
For anthraquinone dyes, the analysis of ground (S₀) and excited (S₁) state potential energy surfaces via quantum chemical calculations is essential for understanding their photophysics. These calculations reveal the pathways for energy dissipation after light absorption. Upon excitation, molecules like 1-aminoanthraquinone (AAQ) can evolve from an initial Franck-Condon or locally excited (LE) state to various charge-transfer states, such as Planar Intramolecular Charge Transfer (PICT) or Twisted Intramolecular Charge Transfer (TICT) states. nih.gov
The energy and geometry of these states determine the subsequent relaxation dynamics. For instance, calculations on AAQ have shown that the excited state can decay via different pathways, including fluorescence from a PICT state or non-radiative decay to the ground state or a triplet state. nih.gov The potential energy surfaces map these deactivation channels, explaining observations from spectroscopic experiments.
Table 1: Representative Excited-State Dynamics of 1-Aminoanthraquinone (AAQ) in DMSO from Computational and Spectroscopic Studies nih.gov This table presents data for the model compound 1-aminoanthraquinone (AAQ) to illustrate the types of processes studied in anthraquinone dyes.
| Dynamic Process | Timescale | Description |
| Intramolecular Charge Transfer (ICT) | ~180 fs | Ultrafast formation of a charge-transfer state from the initially excited state. |
| Vibrational Relaxation | ~4.7 ps | Cooling of the "hot" molecule within the excited-state potential well. |
| Population Decay / Fluorescence | ~560 ps | Decay of the excited state population, corresponding to the fluorescence lifetime. |
Transient Absorption Spectroscopy for Excited State Dynamics Characterization
Transient absorption (TA) spectroscopy is a powerful experimental technique used to monitor the evolution of a molecule's excited states on timescales from femtoseconds to nanoseconds. researchgate.netrsc.org In a TA experiment, a "pump" laser pulse excites the sample, and a subsequent "probe" pulse measures the absorption changes as the molecule relaxes. This provides a direct window into processes like intramolecular charge transfer, intersystem crossing (conversion from a singlet to a triplet state), and vibrational relaxation. nih.gov
Studies on anthraquinone derivatives reveal complex excited-state dynamics. For example, TA measurements on 1-aminoanthraquinone in dimethylsulfoxide (DMSO) identified an ultrafast ICT process occurring in 180 fs, followed by vibrational relaxation in 4.7 ps and a final population decay with a time constant of about 560 ps. nih.gov Similarly, investigations on anthraquinone-2-sulfonate (AQS) have characterized its relaxation through the formation of triplet states, which can then interact with the surrounding solvent. researchgate.netrsc.org These spectroscopic findings are often interpreted and supported by the quantum chemical calculations described previously.
Table 2: Excited-State Relaxation Dynamics of Anthraquinone-2-sulfonate (AQS) from Transient Absorption Spectroscopy researchgate.netrsc.org This table shows data for a representative anthraquinone derivative to illustrate findings from TA spectroscopy.
| Species | Process | Timescale | Description |
| AQS | Intersystem Crossing | Ultrafast | Formation of triplet states following initial excitation. |
| AQS Triplet State | Interaction with Solvent | ~600 ps | The formed triplet state interacts with the buffered solution to form a new transient species. |
In Silico Studies of Dye Interactions with Biological Macromolecules (e.g., DNA)
In silico molecular docking is a computational method used to predict the preferred binding mode and affinity of a small molecule (a ligand, such as a dye) to a macromolecular target, like DNA or a protein. unesp.brnih.gov This technique is particularly relevant for assessing the potential biological activity or genotoxicity of dyes. For planar aromatic molecules like this compound, a common interaction mode with DNA is intercalation, where the dye inserts itself between the base pairs of the DNA double helix. Another possible mode is groove binding, where the dye sits (B43327) in the major or minor groove of the DNA. nih.gov
While specific docking studies for this compound are not prominent in the literature, research on other disperse and anthraquinone dyes has established the methodology. unesp.brresearchgate.net These studies calculate the binding energy for various poses and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic (pi-pi stacking) interactions, that stabilize the dye-DNA complex. unesp.br Such computational analyses can help explain experimental observations of DNA damage or can be used to design new molecules with specific DNA binding properties. researchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling in Dye Research
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational approaches used to correlate the chemical structure of compounds with their physical properties or biological activities. acs.orgnih.gov SAR provides qualitative insights, while QSAR develops mathematical models to predict the activity of new, untested compounds. In dye chemistry, QSAR models are frequently used to predict properties like dye-fiber affinity, colorfastness, or potential toxicity. nih.govmdpi.com
These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of related dyes. These descriptors can encode steric, electronic, or hydrophobic features of the molecules. Statistical methods are then used to find a correlation between these descriptors and the measured property. For anthraquinone dyes, QSAR models have been successfully developed to predict their affinity for cellulose (B213188) fibers. acs.orgacs.orgresearchgate.net For example, methods like Comparative Molecular Surface Analysis (CoMSA) use descriptors based on the molecular surface electrostatic potential to model dye-fiber interactions, indicating that both molecular shape and electronic properties are crucial for binding. acs.orgacs.org
Table 3: Examples of Molecular Descriptors Used in QSAR Models for Dyes This table presents a conceptual list of descriptor types commonly employed in QSAR studies of dyes.
| Descriptor Class | Examples | Property Encoded |
| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Electron distribution, reactivity, polar interactions |
| Steric/Topological | Molecular Weight, Molecular Volume, Surface Area (SAA) | Size, shape, and branching of the molecule |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affinity for nonpolar vs. polar environments |
| 3D/4D Descriptors | CoMFA/CoMSA Fields, Grid-based Interaction Fields | 3D shape and electrostatic/steric fields around the molecule |
Application Oriented Research of Disperse Red Dyes in Advanced Materials and Processes
Dyeing Performance and Mechanisms on Hydrophobic Fibers
Disperse dyes are the primary choice for coloring hydrophobic fibers like polyester due to their water-insoluble nature and affinity for these materials. The dyeing process for polyethylene terephthalate (PET) fibers with disperse dyes is influenced by the highly crystalline structure of the polymer, which necessitates high temperatures and pressures for effective dye penetration.
Influence of Dye Side Chains and Structure on Polyethylene Terephthalate (PET) Dyeing
The molecular structure of disperse dyes, including the nature and position of side chains, significantly impacts their dyeing performance on PET fabrics. Research on various disperse red azo dyes has shown that both the position of electron-withdrawing groups and the length of alkyl chains affect the dye's absorption properties and color fastness. cgu.edu.twnih.gov
Key findings from these studies indicate that:
An increase in the length of alkyl side chains can reduce the diffusion of the dye within the polymer pores, potentially hindering the dyeing process. mdpi.com
Shorter alkyl chains have been found to improve the dyeing efficiency and color fastness of disperse azo dyes. mdpi.com
The engineering of the electron-withdrawing effect in the diazonium salt component of azo dyes is a viable strategy for synthesizing dyes with strong light absorption properties. mdpi.com
Supercritical Carbon Dioxide Dyeing (SCDD) Processes for Enhanced Performance
Supercritical carbon dioxide (scCO₂) has emerged as an environmentally friendly alternative to water-based dyeing methods. mdpi.com This technology utilizes scCO₂ as the dyeing medium in a closed-loop process, eliminating the need for water and additional processing chemicals. dyecoo.com When CO₂ is pressurized, it enters a supercritical state, where it possesses high solvent power, allowing for the easy dissolution of disperse dyes. dyecoo.com
The SCDD process offers several advantages:
Enhanced Dye Penetration: The high permeability of scCO₂ facilitates the deep and even transport of dyes into the fibers, resulting in vibrant colors. dyecoo.com
Waterless Process: It eliminates the generation of contaminated wastewater streams. fibre2fashion.com
Reduced Chemical Usage: Dispersants and other auxiliary chemicals required in conventional dyeing are not needed. fibre2fashion.comeco2dye.com
Energy Efficiency: The dry process eliminates the need for evaporating water, and short batch cycles contribute to energy savings. dyecoo.com
Faster Mass Transfer: Diffusivities in the supercritical fluid are higher, leading to faster dyeing times. fibre2fashion.com
In the SCDD of PET, the process is typically carried out at temperatures between 80 to 120°C and pressures ranging from 200 to 250 bar. eco2dye.com At higher temperatures, the PET chains soften, increasing the dimensions of amorphous pores and enhancing dye penetration kinetics. mdpi.com The solubility of disperse dyes in scCO₂ can be controlled by pressure, which allows for control over the dyeing intensity. fibre2fashion.com
Effects of Ultrasonic Waves on Dyeing Processes and Adsorption
Ultrasonic energy is another innovative approach to enhance the dyeing of polyester fabrics with disperse dyes. The application of ultrasound in the dyeing process can lead to improved dye uptake and reduced processing times and temperatures. ekb.egmdpi.com The primary mechanism behind this enhancement is the phenomenon of cavitation, which is the formation, growth, and collapse of microscopic bubbles in the liquid medium. ekb.eg
The effects of ultrasonic waves on the dyeing process include:
Dispersion: Sonication breaks down dye agglomerates, creating a uniform dispersion. hielscher.com
Degassing: Ultrasound removes dissolved gases from the fibers, facilitating better dye-fiber contact. hielscher.com
Improved Mass Transfer: The collapse of cavitation bubbles generates localized high temperatures and pressures, accelerating the diffusion of the dye into the fiber. ekb.egtextilelearner.net
Enhanced Dye Uptake: Studies have shown that ultrasonic-assisted dyeing can achieve significantly higher color strength at lower temperatures compared to conventional methods. hielscher.com
For instance, research on the ultrasonic-assisted dyeing of polyester with Disperse Red 343 found that an optimal treatment time of 40 minutes for the fabric resulted in good color strength. pjoes.com
Evaluation of Color Fastness Properties (Light, Washing, Perspiration, Crock, Sublimation)
The color fastness of a dyed textile refers to its resistance to various external agents it may encounter during its use. Key fastness properties for disperse dyes on polyester include resistance to light, washing, perspiration, rubbing (crocking), and sublimation (dry heat). textileengineering.net The fastness properties are influenced by the dye's molecular structure, the fiber type, and the dyeing process itself. textileengineering.net
Disperse Red 59 generally exhibits good to excellent fastness properties on polyester. The following table summarizes typical fastness ratings for this compound based on standard testing methods.
| Fastness Property | AATCC Standard | ISO Standard | Rating |
| Light Fastness | 7-8 | 7 | Good to Excellent |
| Washing Fastness (Fading) | 4-5 | 5 | Very Good to Excellent |
| Washing Fastness (Staining) | 5 | 5 | Excellent |
| Perspiration Fastness (Fading) | 5 | 5 | Excellent |
| Perspiration Fastness (Staining) | 5 | 3-4 | Excellent/Good |
| Ironing Fastness | 5 | 3-4 | Excellent/Good |
Data sourced from World Dye Variety. worlddyevariety.com
Integration of Disperse Red Chromophores into Nonlinear Optical (NLO) Materials
The chromophores of certain disperse dyes, including those with structures similar to Disperse Red, have been investigated for their potential in nonlinear optical (NLO) materials. NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical switching and information processing.
Research has explored the incorporation of Disperse Red 1, a related dye, into various polymer matrices to create materials with second-order NLO properties. researchgate.net These studies have demonstrated that thin films of these materials can exhibit NLO activity. researchgate.net The development of such materials holds promise for applications in all-optical switching and information converters. rsc.org
Methodological Development for Analytical Detection and Quantification of this compound in Complex Matrices
The detection and quantification of disperse dyes in various matrices, such as textiles and environmental samples, are important for quality control and regulatory compliance. Several analytical techniques have been developed for this purpose.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly used methods for the analysis of disperse dyes. nih.gov These chromatographic techniques are often coupled with various detectors:
Photodiode Array (PDA) or Diode Array (DAD) Detectors: These provide spectral information that aids in the identification of dyes. nih.gov
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): The addition of mass detection enhances the confidence in compound identification and allows for the analysis of co-eluting components. nih.govlcms.cz
The standard procedure for the analysis of disperse dyes in textiles is outlined in DIN 54231, which employs HPLC or thin-layer chromatography (TLC). lcms.cz For sample preparation, extraction of the dye from the textile fiber is a crucial step. Solvents like dimethylformamide (DMF) have been found to be effective for extracting disperse dyes from polyester fibers. researchgate.net
Recent advancements in analytical methodology include the development of fast and sensitive LC/MS/MS methods for screening and quantifying a wide range of synthetic dyes in textiles. lcms.cz These methods can achieve low limits of detection (LOD) and quantification (LOQ), making them suitable for trace-level analysis. lcms.cz
Q & A
Q. How can computational modeling predict this compound's solubility parameters in novel solvent systems?
- Methodological Answer : Hansen solubility parameters (HSPs) can be calculated using molecular dynamics simulations (e.g., COSMO-RS) to predict compatibility with solvents like dimethylformamide (DMF) or ionic liquids. Experimental validation via cloud-point titration ensures model accuracy .
Data Presentation & Reproducibility
Q. What are the best practices for presenting this compound's stability data in peer-reviewed publications?
- Methodological Answer : Data should include absolute values (e.g., particle size in nm, not just % change), statistical descriptors (mean ± SD, n ≥3), and raw datasets in supplementary materials. Figures must adhere to RSC or ACS guidelines (e.g., error bars for triplicate measurements). Reproducibility requires full disclosure of dispersant lot numbers and equipment calibration protocols .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer : Detailed synthesis steps must specify reaction stoichiometry (e.g., anthraquinone:methoxyethyl chloride molar ratio), catalyst (e.g., K₂CO₃), and purification methods (e.g., column chromatography with silica gel 60). Reporting NMR spectral data (δ in ppm, J in Hz) and HPLC retention times (C18 column, 1.0 mL/min) is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
